molecular formula C12H10FN3O2 B3339429 6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide CAS No. 1017043-73-0

6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide

Cat. No. B3339429
CAS RN: 1017043-73-0
M. Wt: 247.22 g/mol
InChI Key: DGJFTVIPBVASGS-UHFFFAOYSA-N
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Description

6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide, also known as 6-FPHPC, is an organic compound that has seen a surge of interest from the scientific community due to its potential applications in various fields. It is an aromatic heterocyclic compound with a pyridine ring, which is a nitrogen-containing ring structure that is found in many natural and synthetic compounds. 6-FPHPC has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Metal Chelation and Biological Effects

6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide, as part of the broader hydroxypyridinone class, has been explored for its metal chelation properties, particularly with aluminum (Al) and iron (Fe). Hydroxypyridinones exhibit significant potential in medical applications as efficient chelators, offering a pathway for the treatment of diseases related to metal ion dysregulation. These compounds, including derivatives similar to this compound, have shown promise in enhancing the physico-chemical and pharmacokinetic properties of chelators. Their application spans improving oral activity and bioavailability to potentially replace existing treatments for metal overload diseases. Specifically, the affinity for Al3+ ions and favorable lipo-hydrophilic balance suggest a significant potential in using these chelators as Al scavengers in medical applications (Santos, 2002).

Fluorescent Chemosensors

The structural framework of this compound lends itself to the development of fluorescent chemosensors. Derivatives of this compound have been studied for their potential in detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors underscore their potential in environmental monitoring, biomedical diagnostics, and research applications. Such chemosensors can provide critical insights into the presence and concentration of specific ions or molecules, showcasing the versatility of the hydroxypyridinone backbone in sensor development (Roy, 2021).

Pharmacological Insights and Therapeutic Roles

Further research into compounds structurally related to this compound, such as hydroxypyridinones, has shed light on a wide array of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, among others. The diverse biological effects of hydroxypyridinone derivatives highlight their potential in drug discovery and development, offering new avenues for therapeutic intervention across various diseases. Understanding their mechanism of action and interaction with biological targets remains a key area of research, with the potential to unveil new treatments based on these compounds (He et al., 2021).

properties

IUPAC Name

6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-15-11)12(14)16-17/h1-7,17H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJFTVIPBVASGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)/C(=N/O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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